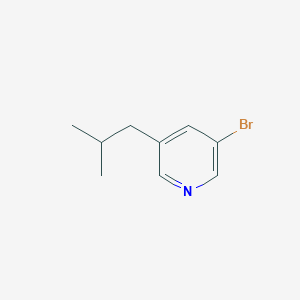
N-Boc-2-(3-pyridyl)cyclopropanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Boc-2-(3-pyridyl)cyclopropanamine is a chemical compound with the molecular formula C13H18N2O2 and a molecular weight of 234.29 g/mol . It is characterized by the presence of a pyridine ring attached to a cyclopropane ring, with a tert-butoxycarbonyl (Boc) protecting group on the amine. This compound is primarily used in research and development, particularly in the fields of organic chemistry and medicinal chemistry.
Métodos De Preparación
The synthesis of N-Boc-2-(3-pyridyl)cyclopropanamine typically involves the following steps:
Formation of the cyclopropane ring: This can be achieved through various cyclopropanation reactions, such as the Simmons-Smith reaction or the use of diazo compounds.
Introduction of the pyridine ring: This step involves the coupling of the cyclopropane intermediate with a pyridine derivative, often through a palladium-catalyzed cross-coupling reaction.
Protection of the amine group: The final step involves the protection of the amine group with a Boc group, using reagents such as di-tert-butyl dicarbonate (Boc2O) in the presence of a base.
Análisis De Reacciones Químicas
N-Boc-2-(3-pyridyl)cyclopropanamine can undergo various chemical reactions, including:
Oxidation: The pyridine ring can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The Boc group can be removed under acidic conditions, and the amine can undergo further substitution reactions with electrophiles.
Common reagents and conditions used in these reactions include strong acids, bases, and oxidizing or reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-Boc-2-(3-pyridyl)cyclopropanamine has several scientific research applications:
Organic Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry: The compound is studied for its potential use in the development of pharmaceuticals, particularly those targeting the central nervous system.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of N-Boc-2-(3-pyridyl)cyclopropanamine involves its interaction with molecular targets such as enzymes and receptors. The pyridine ring can participate in π-π interactions with aromatic residues in proteins, while the cyclopropane ring can provide steric hindrance and rigidity to the molecule. The Boc group serves as a protecting group, allowing for selective reactions at the amine site .
Comparación Con Compuestos Similares
N-Boc-2-(3-pyridyl)cyclopropanamine can be compared with other similar compounds, such as:
N-Boc-2-(2-pyridyl)cyclopropanamine: This compound has a pyridine ring attached at the 2-position of the cyclopropane ring, which can lead to different reactivity and binding properties.
N-Boc-2-(4-pyridyl)cyclopropanamine: The pyridine ring is attached at the 4-position, which can also affect the compound’s chemical and biological properties.
N-Boc-2-(3-pyridyl)cyclopropane:
This compound is unique due to its specific substitution pattern and the presence of the Boc-protected amine, which allows for selective reactions and applications in various fields.
Propiedades
Número CAS |
1024605-77-3 |
|---|---|
Fórmula molecular |
C13H18N2O2 |
Peso molecular |
234.29 g/mol |
Nombre IUPAC |
tert-butyl N-(2-pyridin-3-ylcyclopropyl)carbamate |
InChI |
InChI=1S/C13H18N2O2/c1-13(2,3)17-12(16)15-11-7-10(11)9-5-4-6-14-8-9/h4-6,8,10-11H,7H2,1-3H3,(H,15,16) |
Clave InChI |
LJUOZRBDSDCVMO-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)NC1CC1C2=CN=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one](/img/structure/B13675986.png)
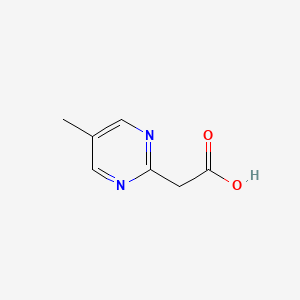

![2-Chloro-7-(methylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B13675997.png)
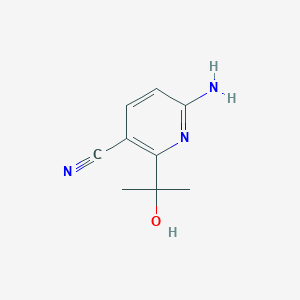
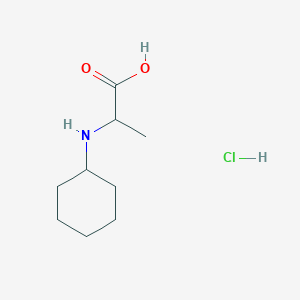


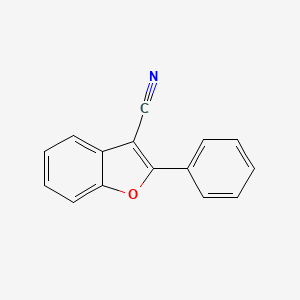
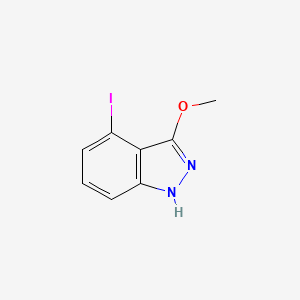

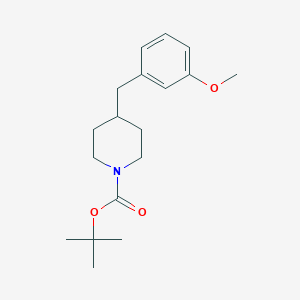
![4-Iodobenzo[b]thiophen-2-amine](/img/structure/B13676070.png)
